molecular formula C48H36BF24Rh- B6336334 Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate CAS No. 404573-66-6

Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate

Cat. No.: B6336334
CAS No.: 404573-66-6
M. Wt: 1182.5 g/mol
InChI Key: VJALYWJSVYWXHY-AUUWQFPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate is a useful research compound. Its molecular formula is C48H36BF24Rh- and its molecular weight is 1182.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1182.15818 g/mol and the complexity rating of the compound is 1120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis Enhancement

The compound has been identified as a significant catalyst in intramolecular hydroamination, demonstrating improved efficiency when incorporated into rhodium(I) and iridium(I) complexes. Its role as a counter-ion significantly enhances the catalytic activity compared to analogs with different counter-ions. For example, excellent conversions were achieved in the cyclization of 2-(2-phenylethynyl)aniline to 2-phenylindole, highlighting its utility in organic synthesis and potential applications in the development of pharmaceuticals and fine chemicals (Dabb et al., 2009).

Structural and Stability Contributions

In organometallic chemistry, the structure and stability of metal complexes are crucial for their reactivity and application. The compound contributes to the formation of stable and well-defined rhodium complexes, as demonstrated by the synthesis and characterization of rhodium(I) complexes with stable silylenes. These complexes exhibit square-planar coordination geometry, indicating the compound's role in stabilizing unique geometries that are essential for specific catalytic processes (Neumann & Pfaltz, 2005).

Hydroamination Catalyst

Its efficiency extends to the hydroamination of aminoalkenes, where rhodium(I) and iridium(I) complexes containing the compound as a counterion show significant catalytic activity. This application underscores its versatility in facilitating cyclization reactions, critical in synthesizing heterocycles and other valuable organic compounds (Nguyen et al., 2011).

Solvent-extraction of Cations

The compound's lipophilic nature and stability make it an excellent agent for the solvent-extraction of cations. Its high lipophilicity and resistance to acid and oxidants are beneficial in separation processes and purification techniques in both academic research and industrial applications (Nishida et al., 1984).

Photoluminescence Applications

Viologen bis{tetrakis[3,5‐bis(trifluoromethyl)phenyl]borate} salts demonstrate notable photoluminescence, making them interesting for potential applications in materials science, such as in the development of new luminescent materials and in studies of photophysical properties (Bhowmik et al., 2006).

Mechanism of Action

Target of Action

Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate is primarily used as a catalyst in various chemical transformations . Its primary targets are the reactants in these transformations, where it facilitates the reaction process.

Mode of Action

This compound interacts with its targets by facilitating various transformations, including hydrogenation , intramolecular C-H alkenylation , cycloaddition of enynes , and reductive coupling reactions . It does so by providing a suitable environment for these reactions to occur, thereby lowering the activation energy and increasing the rate of the reaction.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it catalyzes. In general, it is involved in the transformation of reactants into products through the aforementioned reactions .

Result of Action

The primary result of the action of this compound is the successful transformation of reactants into products in the reactions it catalyzes . The exact molecular and cellular effects depend on the specific reactions and the reactants involved.

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H12BF24.2C8H12.Rh/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;2*1-2-4-6-8-7-5-3-1;/h1-12H;2*1-2,7-8H,3-6H2;/q-1;;;/b;2*2-1-,8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJALYWJSVYWXHY-AUUWQFPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36BF24Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1182.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.